2-(butylamino)ethanesulfonic acid
Description
2-(Butylamino)ethanesulfonic acid is a zwitterionic, N-substituted aminosulfonic acid derivative. Structurally, it consists of an ethanesulfonic acid backbone modified with a butylamino group (-NH-C₄H₉) at the 2-position. These derivatives are widely used as biological buffers due to their minimal interference with enzymatic and cellular processes .
Properties
CAS No. |
17527-07-0 |
|---|---|
Molecular Formula |
C6H15NO3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(butylamino)ethanesulfonic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-7-5-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
InChI Key |
IPRSYPLQDZLFFB-UHFFFAOYSA-N |
SMILES |
CCCCNCCS(=O)(=O)O |
Canonical SMILES |
CCCC[NH2+]CCS(=O)(=O)[O-] |
Other CAS No. |
17527-07-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)ethanesulfonic acid typically involves the reaction of butylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_4\text{H}_9\text{NH}_2 + \text{C}_2\text{H}_5\text{SO}_3\text{H} \rightarrow \text{C}6\text{H}{15}\text{NO}_3\text{S} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(butylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
2-(butylamino)ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(butylamino)ethanesulfonic acid involves its interaction with specific molecular targets. It can act as a buffer, maintaining pH stability in biochemical reactions. The compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its activity in various pathways .
Comparison with Similar Compounds
Structural and Chemical Properties
2-(N-Morpholino)ethanesulfonic Acid (MES)
- Structure : Contains a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to the ethanesulfonic acid backbone.
- Molecular Weight : 195.2 g/mol .
- pKa : 6.1 at 25°C, effective buffering range: pH 5.5–6.7 .
- Solubility : Highly soluble in water (>1 M) and dimethyl sulfoxide (DMSO) .
2-(Cyclohexylamino)ethanesulfonic Acid (CHES)
- Structure: Features a cyclohexylamino group (-NH-C₆H₁₁) attached to the ethanesulfonic acid moiety.
- Molecular Weight : 207.3 g/mol .
- pKa : 9.3 at 25°C, effective buffering range: pH 8.6–10.0 .
- Solubility : Soluble in water (100 mg/ml) and DMSO .
2-(Butylamino)ethanesulfonic Acid
- Inferred Structure : A linear butyl chain (-C₄H₉) replaces the cyclic substituents in MES and CHES.
- Expected Molecular Weight : ~209.3 g/mol (calculated based on CHES).
- Predicted pKa : Estimated ~8.5–9.0 (the linear alkyl chain may slightly lower pKa compared to CHES due to reduced electron-donating effects).
Functional Comparison
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